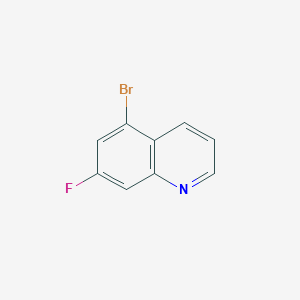

5-Bromo-7-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRTXFHNXXGJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-7-fluoroquinoline synthesis and discovery

An In-depth Technical Guide to the Synthesis and Strategic Importance of 5-Bromo-7-fluoroquinoline

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Its halogenated quinoline framework serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1] While this compound is commercially available as a research chemical, detailed documentation of its initial discovery and specific synthetic routes are not prevalent in peer-reviewed literature. This guide, therefore, leverages fundamental principles of organic chemistry and established synthetic precedents to provide a comprehensive technical overview of plausible and robust methodologies for its preparation. We will explore two primary synthetic strategies, detailing the underlying chemical logic, providing actionable experimental protocols, and discussing the compound's significance from a drug discovery perspective.

Strategic Importance in Drug Discovery

The quinoline core is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets.[2] Its derivatives are found in a wide array of pharmaceuticals, including antimalarials (e.g., Chloroquine), antibacterials, and kinase inhibitors used in cancer therapy.

The specific substitution pattern of this compound is of high interest to drug development professionals for several reasons:

-

Fluorine (C7): The introduction of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins by forming hydrogen bonds or other electrostatic interactions, and modulate the basicity (pKa) of the quinoline nitrogen.

-

Bromine (C5): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to explore the chemical space around the quinoline core. This is a critical step in structure-activity relationship (SAR) studies.[2]

-

Combined Effect: The dual halogenation on the benzo- portion of the quinoline ring creates an electron-deficient aromatic system, which can influence the molecule's overall electronic properties and potential for π-π stacking interactions with biological targets.[1]

The logical "discovery" of this molecule, therefore, arises not from a singular serendipitous event, but from the rational design of chemical intermediates tailored for modern synthetic and medicinal chemistry campaigns.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound involves two primary retrosynthetic disconnections.

-

Route A: C-Br Bond Formation: This strategy involves the late-stage introduction of the bromine atom onto a pre-existing 7-fluoroquinoline core via electrophilic aromatic substitution.

-

Route B: Pyridine Ring Formation: This classical approach constructs the quinoline's pyridine ring from a highly substituted aniline precursor, namely 3-bromo-5-fluoroaniline, using the Skraup synthesis.[3][4]

Synthetic Strategies and Protocols

This section details the two proposed synthetic routes, explaining the rationale and providing step-by-step protocols.

Route A: Electrophilic Bromination of 7-Fluoroquinoline

This approach is attractive due to the commercial availability of the starting material, 7-fluoroquinoline. The key challenge is controlling the regioselectivity of the bromination. In electrophilic substitution on the quinoline ring, the 5- and 8-positions are generally the most reactive.[5] The fluorine atom at C7 is a deactivating but ortho, para-directing group. This directs incoming electrophiles to the C6 and C8 positions. However, the strong activation towards the 5- and 8-positions often dominates. Therefore, careful selection of the brominating agent and reaction conditions is crucial to favor substitution at the C5 position.

Objective: To synthesize this compound by direct bromination of 7-fluoroquinoline.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight |

| 7-Fluoroquinoline | 395-23-3 | 147.15 g/mol |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |

| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 g/mol |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoroquinoline (1.47 g, 10.0 mmol).

-

Dissolution: Add 20 mL of concentrated sulfuric acid (98%) to the flask. Stir the mixture at room temperature until the 7-fluoroquinoline is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.[6]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Route B: Skraup Synthesis from 3-Bromo-5-fluoroaniline

The Skraup synthesis is a powerful, one-pot method for creating the quinoline ring system. It involves the reaction of an aniline with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[3][7] The reaction proceeds via the in-situ dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline. This route is highly convergent but depends on the availability of the specific aniline precursor.

Objective: To synthesize this compound from 3-bromo-5-fluoroaniline using the Skraup reaction.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight |

| 3-Bromo-5-fluoroaniline | 461-96-1 | 190.02 g/mol |

| Glycerol | 56-81-5 | 92.09 g/mol |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol |

| Nitrobenzene | 98-95-3 | 123.11 g/mol |

| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 g/mol |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol |

Procedure:

-

Safety Warning: The Skraup reaction can be highly exothermic and should be conducted behind a safety shield in a well-ventilated fume hood.[3]

-

Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-bromo-5-fluoroaniline (9.50 g, 50.0 mmol) and nitrobenzene (6.77 g, 55.0 mmol).

-

Catalyst Addition: Add ferrous sulfate heptahydrate (1.0 g) to moderate the reaction's vigor.

-

Acid Addition: Begin stirring and carefully add concentrated sulfuric acid (20 mL) through the dropping funnel. An exothermic reaction will occur.

-

Glycerol Addition: Once the initial exotherm subsides, add glycerol (13.8 g, 150 mmol) through the dropping funnel.

-

Heating: Heat the mixture to 130-140 °C and maintain this temperature for 4-5 hours. The reaction mixture will become dark and viscous.

-

Workup - Steam Distillation: After cooling, dilute the mixture with 100 mL of water and transfer to a larger flask. Steam distill the mixture to remove the excess nitrobenzene and its reduction product, aniline.

-

Basification & Extraction: Make the residue in the distillation flask strongly alkaline with a 30% sodium hydroxide solution while cooling in an ice bath. Extract the liberated crude quinoline product with toluene (3 x 75 mL).

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the dark, oily residue by vacuum distillation or column chromatography to yield the final product.

Comparison of Synthetic Routes

| Feature | Route A: Electrophilic Bromination | Route B: Skraup Synthesis |

| Starting Material | 7-Fluoroquinoline (Readily available) | 3-Bromo-5-fluoroaniline (Less common) |

| Convergence | Linear, two-step process if SM is made | Convergent, one-pot ring formation |

| Key Challenge | Regioselectivity (potential for 8-bromo isomer) | Controlling the highly exothermic reaction |

| Reaction Conditions | Milder temperatures (0 °C to RT) | Harsh (Conc. H₂SO₄, >130 °C) |

| Workup/Purification | Standard extraction and chromatography | Complex (steam distillation, basification) |

| Scalability | More amenable to large-scale production | Challenging to scale due to exothermicity |

Conclusion

While the precise historical discovery of this compound is not well-documented, its value is evident from its role as a key intermediate in pharmaceutical research. This guide presents two scientifically robust, albeit hypothetical, synthetic pathways for its preparation. Route A, via electrophilic bromination, offers operational simplicity and milder conditions, with the primary challenge being the control of regioselectivity. Route B, the classic Skraup synthesis, is a powerful convergent method but requires careful management of harsh and exothermic conditions. The choice between these routes in a research or development setting would depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the purification capabilities at hand. Both pathways underscore the fundamental principles of heterocyclic chemistry and provide a solid foundation for the practical synthesis of this valuable compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. iipseries.org [iipseries.org]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

A Spectroscopic Investigation of 5-Bromo-7-fluoroquinoline: A Predictive Analysis for Pharmaceutical Research

Introduction

5-Bromo-7-fluoroquinoline stands as a molecule of significant interest within the landscape of medicinal chemistry and drug development. As a halogenated quinoline derivative, its structural motifs are found in a variety of pharmacologically active agents, leveraging the quinoline core's ability to intercalate with DNA and inhibit key enzymes. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 7-position is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the design of novel therapeutics.

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles and data from closely related analogs to offer a robust, theoretical characterization. This predictive approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound in their research endeavors.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for the quinoline ring.

Initial biological screening of 5-Bromo-7-fluoroquinoline

An In-Depth Technical Guide to the Initial Biological Screening of 5-Bromo-7-fluoroquinoline

From the Desk of the Senior Application Scientist

This guide outlines a strategic, multi-tiered approach to conducting the initial biological evaluation of this compound, a novel halogenated quinoline derivative. Our methodology is designed not as a rigid set of instructions, but as a logical framework that progresses from broad, predictive assessments to specific, hypothesis-driven in vitro assays. The core philosophy is to build a comprehensive preliminary profile of the compound, enabling an informed decision on its potential for further development. We will move from computational predictions that allow us to "fail early and cheaply" to foundational cell-based assays that establish general bioactivity and toxicity, culminating in a preliminary investigation into a plausible mechanism of action.

The Rationale: Why Screen this compound?

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like DNA gyrase and protein kinases, or the intercalation with DNA.[4][6][7]

The specific structure of this compound is of particular interest. The presence of two halogen atoms (bromine and fluorine) can significantly modulate the compound's physicochemical properties, such as lipophilicity and electron distribution. This halogenation can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[8] Therefore, we hypothesize that this compound holds potential as a lead compound for developing novel kinase inhibitors, anticancer agents, or next-generation antimicrobials.[8]

Phase 1: In Silico Profiling – A Predictive First Pass

Before committing resources to wet lab experiments, a computational assessment is an indispensable first step.[9][10] This in silico analysis predicts the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, providing an early warning of potential liabilities and assessing its "drug-likeness".[11]

Causality Behind the Choice

The goal is to prioritize candidates with a higher probability of success in later developmental stages. By using validated computational models, we can quickly estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing toxic effects.[12][13] This predictive screen guides the design of subsequent in vitro experiments and helps manage resources effectively.

Workflow: In Silico ADME/Tox Prediction

We will utilize freely accessible and robust web servers like SwissADME and pkCSM to generate a preliminary ADME/Tox profile.[12]

Caption: Workflow for in silico ADME/Tox prediction.

Data Presentation: Hypothetical In Silico Profile

| Property | Predicted Value | Interpretation & Significance |

| Molecular Weight | 226.05 g/mol | Compliant with Lipinski's Rule (<500), favors good absorption. |

| LogP (Lipophilicity) | 2.85 | Optimal range for cell membrane permeability. |

| Water Solubility (logS) | -3.5 | Moderately soluble; may require formulation for in vivo use. |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

| BBB Permeant | Yes | Potential for CNS activity (or CNS side effects). |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | No | Low probability of being mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Phase 2: Foundational In Vitro Screening – Assessing General Bioactivity

With a promising in silico profile, we proceed to in vitro testing. This phase establishes the compound's fundamental biological activity through two primary tiers: a general cytotoxicity screen followed by an antimicrobial screen.

Tier 1: General Cytotoxicity Screening

Cytotoxicity screening is the cornerstone of initial evaluation for any compound with anticancer potential.[14] This assay determines the concentration at which the compound is toxic to cells, a critical parameter known as the IC50 (half-maximal inhibitory concentration).[15][16] By testing against both cancerous and non-cancerous cell lines, we can establish a preliminary "therapeutic window" or "selectivity index"—a measure of whether the compound is more toxic to cancer cells than to normal cells.

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[17] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

-

DMSO (cell culture grade).

-

96-well flat-bottom plates.

-

Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls (Self-Validation):

-

Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the highest compound concentration.

-

Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.

-

Untreated Control: Wells containing only cells and fresh medium.

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[16] Purple formazan crystals should become visible in viable cells.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

| Cell Line | Type | IC50 (µM) of this compound |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.2 |

| HEK293 | Normal Kidney | 45.1 |

Tier 2: Antimicrobial Activity Screening

The fluoroquinolone class of antibiotics is renowned for its potent antibacterial activity.[5][19] Therefore, it is logical to screen this compound for antimicrobial properties. The standard method for quantifying this activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

This method uses a 96-well plate to test various concentrations of the compound against a standardized bacterial inoculum.[20][22]

Materials:

-

Bacterial strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli).

-

Growth medium: Mueller-Hinton Broth (MHB).[23]

-

This compound (stock solution in DMSO).

-

96-well sterile microtiter plates.

-

Positive control (e.g., Ciprofloxacin).

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The typical final volume in each well is 50-100 µL.[20]

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells after inoculation.[20]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls (Self-Validation):

-

Growth Control: Wells containing MHB and bacteria, but no compound. This well should show turbidity.

-

Sterility Control: Wells containing only MHB. This well should remain clear.

-

Positive Control: A row with serial dilutions of a known antibiotic like Ciprofloxacin.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[20]

| Bacterial Strain | Gram Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 32 |

Phase 3: Preliminary Target-Specific Investigation – Exploring a Mechanistic Hypothesis

Given that many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases, a preliminary screen against a relevant kinase is a logical next step.[6][8] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[24] An in vitro kinase assay can provide early evidence of target engagement and help elucidate a potential mechanism of action.

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[24] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the degree of kinase inhibition.[25][26]

Materials:

-

Kinase of interest (e.g., PI3K, a key kinase in a common cancer signaling pathway).

-

Kinase substrate peptide and ATP.

-

Kinase Assay Buffer.

-

ADP-Glo™ Kinase Assay Kit.

-

This compound and a positive control (e.g., Staurosporine).

-

White, opaque 96-well plates.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase enzyme to wells containing the diluted compound or controls. Incubate briefly to allow for binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.[24]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.[24]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[24]

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Staurosporine (Control) |

| PI3Kα | 75 | 25 |

| mTOR | 850 | 40 |

| EGFR | >10,000 | 15 |

Synthesizing the Data: Building a Comprehensive Profile

The final step of this initial screen is to integrate all data points to form a coherent picture of the compound's potential.

-

Cytotoxicity vs. Kinase Activity: The compound shows an IC50 of 8.5 µM (8500 nM) against MCF-7 cells and an IC50 of 75 nM against the PI3Kα kinase. This suggests that its cytotoxic effect in this cell line might be driven, at least in part, by the inhibition of the PI3K pathway.

-

Selectivity: The compound is significantly more toxic to cancer cells (IC50 ~8-12 µM) than to normal cells (IC50 ~45 µM), yielding a promising Selectivity Index (SI = IC50 normal / IC50 cancer) of approximately 4-5. It also shows selectivity for PI3Kα over other tested kinases.

-

Antimicrobial Potential: The MIC values of 16-32 µg/mL indicate moderate antibacterial activity, which may warrant further investigation but is less potent than its anticancer effects.

Caption: Decision tree for advancing the compound post-screening.

Conclusion: The Path Forward for this compound

Based on this comprehensive initial screening, this compound emerges as a promising lead compound, particularly for anticancer applications. Its potent and selective inhibition of PI3Kα, coupled with a favorable selectivity index against cancer cells, strongly justifies its advancement.

Recommended Next Steps:

-

Expanded Kinase Profiling: Screen against a broad panel of kinases to confirm selectivity.

-

Mechanism of Action Studies: Validate PI3K pathway inhibition within cancer cells (e.g., via Western blot for phosphorylated Akt).

-

Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs to optimize potency and selectivity.

-

In Vivo Studies: Evaluate the compound's efficacy and safety in preclinical animal models of cancer.

This structured, evidence-based approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. researchgate.net [researchgate.net]

- 22. protocols.io [protocols.io]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. benchchem.com [benchchem.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

An In-depth Technical Guide to 5-Bromo-7-fluoroquinoline for Advanced Research

This guide provides a comprehensive overview of the physical, chemical, and reactive characteristics of 5-Bromo-7-fluoroquinoline (CAS No. 1239462-97-5), a key heterocyclic building block for researchers in drug discovery and materials science. This document moves beyond a simple data sheet to offer insights into its synthetic utility and predictive behavior based on the established principles of quinoline chemistry.

Core Molecular Profile and Physicochemical Characteristics

This compound is a halogenated quinoline derivative with a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol .[1] Its structure, featuring a bromine atom at the C5 position and a fluorine atom at the C7 position, creates a unique electronic profile that makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

Structural and Physical Data Summary

While comprehensive, experimentally verified data for this specific compound is not widely published, a combination of data from suppliers and predictive models provides a solid foundation for its handling and use in experimental design.

| Property | Value/Description | Source |

| CAS Number | 1239462-97-5 | [1] |

| Molecular Formula | C₉H₅BrFN | [1] |

| Molecular Weight | 226.05 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Boiling Point | 294.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.72 ± 0.26 (Predicted) | [2] |

| Solubility | No experimental data available. Expected to have moderate solubility in polar organic solvents like ethanol and methanol based on its isomer, 5-bromo-7-fluoroisoquinoline. | Inferred from related compounds |

Storage and Handling: Store at room temperature in a tightly sealed container, protected from light and moisture.[1]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the halogens (C5 and C7) and the nitrogen-adjacent carbons will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) and isotopic peaks (M+2) characteristic of a monobrominated compound. Fragmentation patterns will likely involve the loss of HCN and the halogen atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, as well as C-Br and C-F stretching vibrations.

Synthesis and Reactivity: A Chemist's Perspective

The true utility of this compound lies in its potential for synthetic transformations, serving as a scaffold for building more complex molecules.

Proposed Synthetic Pathway

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible route can be devised based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, starting from a suitably substituted aniline, like 3-bromo-5-fluoroaniline.[3]

Conceptual Experimental Protocol: Skraup Synthesis

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Addition of Aniline: Slowly add 3-bromo-5-fluoroaniline to the mixture.

-

Oxidizing Agent: Introduce a mild oxidizing agent (e.g., nitrobenzene).

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Workup: After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Reactivity and Potential for Cross-Coupling Reactions

The bromine atom at the C5 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The C5-Br bond can readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to form new carbon-carbon bonds.[4][5] This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

-

Buchwald-Hartwig Amination: The C5-Br bond is also a suitable substrate for Buchwald-Hartwig amination, enabling the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[6][7] This is a powerful method for synthesizing novel amino-substituted quinolines.

Below is a diagram illustrating the potential for these key cross-coupling reactions.

Applications in Research and Development

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of bioactive compounds.

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The ability to functionalize the C5 position allows for the exploration of structure-activity relationships in the development of new and more selective kinase inhibitors.[1]

-

Antimalarial and Anticancer Agents: Halogenated quinolines have a long history in the development of antimalarial drugs. This compound serves as a modern building block for the synthesis of novel compounds with potential antimalarial and anticancer properties.[1]

-

Materials Science: The electron-deficient aromatic system of this compound makes it a candidate for the development of fluorescent probes and other advanced materials.[1]

Safety Profile

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally related bromo- and fluoro-substituted aromatic compounds, the following precautions should be taken. The compound is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Wash hands thoroughly after handling.

References

- 1. This compound [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

A Technical Guide to 5-Bromo-7-fluoroquinoline: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the quinoline ring system profoundly modulates the molecule's physicochemical and pharmacological properties. This includes altering its lipophilicity, metabolic stability, and, most critically, its binding affinity to biological targets. 5-Bromo-7-fluoroquinoline has emerged as a valuable building block for medicinal chemists, providing a synthetically versatile platform for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Its unique substitution pattern allows for selective functionalization, enabling the exploration of chemical space to optimize drug candidates. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Properties of this compound

A comprehensive understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and synthesis.

| Property | Value |

| CAS Number | 1239462-97-5 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Purity | Typically >95% |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through various synthetic strategies, often involving multi-step sequences that build upon commercially available precursors. A common conceptual pathway involves the construction of the quinoline core followed by selective halogenation, or the use of pre-halogenated precursors in a cyclization reaction.

Caption: A generalized synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from a suitable halogenated aniline precursor.

Materials:

-

3-Bromo-5-fluoroaniline

-

Diethyl (ethoxymethylene)malonate (EMME)

-

Diphenyl ether (solvent)

-

Dowtherm A (optional high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-5-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. To the reaction mixture, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260°C to induce cyclization. This step is typically carried out for 30-60 minutes. The formation of the quinolone ring is driven by the elimination of ethanol.

-

Step 3: Hydrolysis. After cooling, the reaction mixture is carefully diluted with a suitable solvent like hexane to precipitate the crude ethyl 4-hydroxy-5-bromo-7-fluoroquinoline-3-carboxylate. The solid is then collected by filtration and subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) in ethanol until the ester is fully cleaved (monitored by TLC).

-

Step 4: Decarboxylation. The resulting carboxylate salt is neutralized with hydrochloric acid to precipitate the carboxylic acid. The isolated acid is then heated in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, yielding the crude this compound.

-

Step 5: Purification. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a high-boiling solvent like diphenyl ether in the cyclization and decarboxylation steps is crucial to achieve the high temperatures required for these reactions.

-

The multi-step process involving condensation, cyclization, hydrolysis, and decarboxylation is a classic and reliable method for constructing the quinoline core from aniline precursors.

-

Purification by column chromatography is essential to remove byproducts and unreacted starting materials to obtain the final product with high purity.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. While specific experimental spectra are not publicly available in the searched databases, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The coupling patterns (doublets, doublets of doublets) and the magnitude of the coupling constants (J-values) would be informative of the proton-proton and proton-fluorine interactions.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms. Carbon-fluorine coupling would be observable for the carbons in proximity to the fluorine atom.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of a range of biologically active molecules and functional materials.

Kinase Inhibitors for Anticancer Therapy

The quinoline scaffold is a common feature in many kinase inhibitors. The bromine and fluorine substituents on this compound can enhance binding to the ATP-binding pocket of various kinases, which are often dysregulated in cancer. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the generation of libraries of potential kinase inhibitors.[1][2][3] Research in this area is focused on developing selective inhibitors for specific kinases implicated in tumor growth and proliferation.[1][2][3]

Antimalarial and Antimicrobial Agents

Historically, quinoline derivatives have been a cornerstone of antimalarial therapy (e.g., chloroquine). The halogenated structure of this compound makes it a valuable precursor for the development of new antimalarial and antimicrobial compounds. The presence of halogens can improve the drug's ability to interfere with essential biological pathways in pathogens.

Fluorescent Probes in Materials Science

The electron-deficient aromatic system of this compound imparts fluorescent properties. This makes it a useful building block in materials science for the creation of fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, with applications in bio-imaging and diagnostics.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.

Personal Protective Equipment (PPE):

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

Wear chemically resistant gloves (e.g., nitrile).

Handling Precautions:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from light.

Conclusion

This compound stands out as a strategically important intermediate for researchers in drug discovery and materials science. Its unique combination of a quinoline core with bromine and fluorine substituents provides a powerful platform for the synthesis of novel compounds with diverse applications. A thorough understanding of its chemical properties, synthetic routes, and potential applications, as outlined in this guide, will empower scientists to leverage this versatile molecule in their research endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics and advanced functional materials.

References

Unlocking the Potential of 5-Bromo-7-fluoroquinoline: A Technical Guide for Novel Research Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Science

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and tunable electronic properties have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The functionalization of the quinoline core at various positions is a key strategy for modulating its biological activity and physicochemical properties.[5] This guide focuses on a particularly promising, yet underexplored derivative: 5-Bromo-7-fluoroquinoline . The strategic placement of a bromine atom at the C-5 position and a fluorine atom at the C-7 position offers a unique combination of reactivity and desirable pharmacokinetic attributes, opening up a vast landscape for innovative research.

This document serves as a technical guide for researchers, outlining potential research avenues for this compound. It provides a scientific rationale for its exploration in medicinal chemistry and materials science, complete with proposed experimental workflows and methodologies.

The Strategic Advantage of Halogenation: Bromine and Fluorine Substituents

The introduction of halogen atoms into organic molecules is a well-established strategy in drug design to enhance therapeutic efficacy. In this compound, the two halogens play distinct and complementary roles:

-

The 5-Bromo Group: A Versatile Synthetic Handle. The bromine atom at the 5-position is not merely a substituent but a gateway to a diverse library of derivatives. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the facile introduction of a wide range of functional groups, including aryl, heteroaryl, alkyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.[8]

-

The 7-Fluoro Group: A Bioisostere for Enhanced Drug-like Properties. The fluorine atom at the 7-position is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can influence the acidity of nearby protons and modulate the pKa of the quinoline nitrogen. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the metabolic stability and bioavailability of the molecule.[9] Fluorine substitution can also improve binding affinity to target proteins through favorable electrostatic interactions.

PART 1: Potential Research Areas in Medicinal Chemistry

The unique structural features of this compound make it a compelling starting point for the discovery of novel therapeutic agents.

Anticancer Drug Discovery

The quinoline scaffold is present in several approved anticancer drugs.[1] The bromo and fluoro substituents on this core can be leveraged to design novel agents with improved potency and selectivity.

1.1.1. Kinase Inhibitors: Many quinoline-based compounds exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The 5-bromo position of this compound can be functionalized with moieties known to interact with the ATP-binding site of kinases.

Proposed Research Workflow:

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-7-fluoroquinoline: A Technical Guide for Advanced Chemical Synthesis

Abstract

5-Bromo-7-fluoroquinoline is a halogenated heterocyclic compound poised to serve as a versatile and strategic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the quinoline core, offers multiple avenues for synthetic diversification. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the fluorine atom can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity, a common strategy in modern drug design.[1][2][3][4] This technical guide provides an in-depth exploration of this compound, including a proposed synthetic route, predicted spectroscopic characterization, and detailed protocols for its application in the synthesis of high-value molecules such as kinase inhibitors and fluorescent probes.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[5][6] The strategic placement of halogen atoms on this scaffold can significantly influence a molecule's physicochemical and biological properties. This compound (CAS No. 1239462-97-5) is a novel chemical entity that capitalizes on this principle. It is primarily utilized as an intermediate in the synthesis of more complex bioactive compounds.[7] The presence of a bromine atom at the 5-position and a fluorine atom at the 7-position provides a unique electronic and steric profile, making it a valuable tool for researchers and drug development professionals in the design of next-generation therapeutics and functional materials.[7]

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be summarized. The following tables provide key physicochemical data and predicted spectroscopic characteristics for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1239462-97-5 | [7] |

| Molecular Formula | C₉H₅BrFN | [7] |

| Molecular Weight | 226.05 g/mol | [7] |

| Appearance | White to off-white solid (Predicted) | [8] |

| Boiling Point | 311.1±22.0 °C (Predicted) | [8] |

| Density | 1.647±0.06 g/cm3 (Predicted) | [8] |

| Storage | Room temperature, sealed, dry, and protected from light. | [7] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H-NMR | Aromatic protons would appear as multiplets in the range of 7.0-9.0 ppm. The fluorine at C7 will cause splitting of adjacent proton signals (H6 and H8). |

| ¹³C-NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbon attached to fluorine (C7) would show a large coupling constant (¹JCF). |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the quinoline ring (approx. 1600-1450 cm⁻¹), C-H stretching (approx. 3100-3000 cm⁻¹), C-F stretching (approx. 1250-1000 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (M+ and M+2 peaks with approximately 1:1 ratio). |

Synthesis of this compound: A Proposed Route

Proposed Synthesis: Skraup Reaction

The proposed synthesis would start from 3-bromo-5-fluoroaniline. The dehydration of glycerol by concentrated sulfuric acid forms acrolein in situ. This is followed by a Michael addition of the aniline to the acrolein, and subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) to form the quinoline ring.

Caption: Proposed workflow for the Skraup synthesis of this compound.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reactants: To the flask, add 3-bromo-5-fluoroaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq) to the mixture. The addition is exothermic and should be done cautiously.

-

Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until alkaline.

-

Purification: The crude product can be isolated by steam distillation or solvent extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the quinoline core, allowing for sequential and site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.[9][10][11][12]

This reaction allows for the introduction of various aryl or heteroaryl groups at the C5 position, a common strategy in the development of kinase inhibitors.[13][14]

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

This reaction is crucial for installing amine functionalities, which are often key for establishing hydrogen bond interactions with biological targets.[10][15][16]

References

- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 5-Bromo-7-fluoroquinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-7-fluoroquinoline, a halogenated quinoline scaffold with significant potential in medicinal chemistry. While specific research on its derivatives is nascent, this document synthesizes foundational knowledge from the broader quinoline class to offer a strategic framework for investigation. We will delve into proposed synthetic pathways, key derivatization strategies, expected analytical characteristics, and the established biological potential of closely related analogs, providing a solid starting point for research and development in this promising area.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are prevalent in both natural products, such as the antimalarial quinine, and a multitude of synthetic drugs. The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the biological activity and pharmacokinetic properties of the quinoline core, making this compound a particularly interesting starting point for novel drug discovery.[2]

Synthesis of the this compound Scaffold

While specific literature detailing the synthesis of this compound is limited, a plausible and efficient synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Skraup synthesis or Gould-Jacobs reaction, followed by selective halogenation. Below is a representative protocol.

Proposed Synthetic Protocol:

Objective: To synthesize this compound from a suitable aniline precursor.

Materials:

-

3-Fluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Skraup Reaction to form 7-Fluoroquinoline:

-

In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add 3-fluoroaniline to the mixture, followed by the oxidizing agent.

-

Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the crude 7-fluoroquinoline, wash with cold water, and dry.

-

-

Bromination to yield this compound:

-

Dissolve the synthesized 7-fluoroquinoline in an anhydrous solvent such as dichloromethane in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.

-

Continue stirring for several hours and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Causality Behind Experimental Choices:

-

The Skraup reaction is a classic and effective method for the synthesis of the quinoline ring system from anilines.

-

The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.

-

N-Bromosuccinimide is a mild and selective brominating agent for aromatic compounds, which is expected to favor bromination at the C5 position of the 7-fluoroquinoline ring.

Physicochemical and Spectroscopic Characterization

The synthesized this compound is a solid at room temperature and should be stored in a sealed, dry, and light-protected environment.[3] Its molecular formula is C₉H₅BrFN, with a molecular weight of 226.05 g/mol .[3]

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). |

| ¹³C NMR | Aromatic carbons will be observed in the δ 110-160 ppm range. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbon attached to bromine will also be in the downfield region. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the quinoline ring (around 1600-1450 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C-F and C-Br stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Key Derivatization Strategies for Library Synthesis

The this compound scaffold offers several positions for chemical modification to generate a library of derivatives for biological screening. The bromine atom at the C5 position is particularly amenable to various cross-coupling reactions.

Suzuki Cross-Coupling for C-C Bond Formation:

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position.

Representative Protocol:

-

To a reaction vessel, add this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation:

This reaction enables the introduction of various primary and secondary amines at the C5 position.

Representative Protocol:

-

Combine this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a reaction vessel.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture under an inert atmosphere at an elevated temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Biological Activities and Potential Therapeutic Applications

While direct biological data for this compound derivatives are not yet published, the extensive research on related fluoroquinolone and bromo-substituted quinoline analogs provides strong evidence for their potential as anticancer and antimicrobial agents.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of fluoroquinolone derivatives.[4] These compounds often exert their cytotoxic effects by inhibiting topoisomerase II, an essential enzyme for DNA replication in cancer cells.[4] The introduction of a bromine atom on the quinoline ring has been shown to enhance anticancer activity in some cases.

Comparative Anticancer Activity of Related Quinolone Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 25.6 µg/mL | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 10.3 µg/mL | [1] |

| Ciprofloxacin Derivative 7a | MCF-7 (Breast Cancer) | 60.55 µM | [5] |

| Ciprofloxacin Derivative 4a | T-24 (Bladder Cancer) | 3.36 µM | [5] |

Antimicrobial Potential

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[6] They act by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[7] Modifications at various positions of the quinoline ring, including the introduction of halogens, can significantly impact the antimicrobial spectrum and potency.

Key Considerations for Antimicrobial Activity:

-

Gram-Positive vs. Gram-Negative Activity: The nature of the substituent at the C7 position of the quinoline ring is a key determinant of the spectrum of activity.

-

Bacterial Resistance: The emergence of bacterial resistance to existing fluoroquinolones is a major clinical concern. Novel derivatives of this compound could potentially overcome existing resistance mechanisms.

Mechanism of Action: Targeting Topoisomerases

The primary mechanism of action for the antimicrobial and a significant part of the anticancer activity of quinolone derivatives is the inhibition of type II topoisomerases.[4][7]

-

In Bacteria: Fluoroquinolones stabilize the complex between DNA gyrase or topoisomerase IV and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[7]

-

In Cancer Cells: Certain quinolone derivatives can poison human topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to an accumulation of DNA damage and triggers apoptosis in rapidly dividing cancer cells.[4]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for initiating research into its derivatives. The proposed synthetic strategies, coupled with the established biological activities of related compounds, suggest a high probability of identifying novel anticancer and antimicrobial leads. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to elucidate their structure-activity relationships and identify compounds with potent and selective biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Halogenated Quinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives showing significant potential as anticancer, antimicrobial, and antimalarial agents.[1][2] The introduction of halogens can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, making the precise determination of its structure—including regiochemistry and conformation—a critical step in drug development.[1][3][4] This guide provides an in-depth, experience-driven walkthrough of the modern analytical workflow for elucidating the structures of novel halogenated quinolines. We move beyond mere procedural lists to explore the scientific rationale behind methodological choices, integrating mass spectrometry, multi-dimensional NMR, X-ray crystallography, and computational analysis into a cohesive, self-validating strategy.

The Strategic Imperative: Why Halogenated Quinolines?

Halogenated quinolines are a class of heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological activities.[5][6][7] The strategic placement of a halogen atom (F, Cl, Br, I) on the quinoline core can enhance lipophilicity, improve metabolic stability, and facilitate stronger binding interactions with biological targets.[3] However, synthetic routes can often yield a mixture of isomers or unexpected rearrangement products, making unambiguous structural confirmation paramount.[8][9] An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted structure-activity relationship (SAR) data.

The elucidation process is a logical, multi-step investigation. It begins with determining the molecular formula and confirming the presence of the halogen, proceeds to piece together the molecular framework atom by atom, and culminates in the definitive determination of the three-dimensional structure.

References

- 1. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on biologically Active Halogenated Compounds. IV. Synthesis and Antibacterial Activity of Fluorinated Quinoline Derivatives [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Bromo-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust laboratory-scale protocol for the synthesis of 5-bromo-7-fluoroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document provides a step-by-step methodology, including the synthesis of the key precursor, 3-bromo-5-fluoroaniline, followed by its cyclization via a modified Skraup synthesis. The protocol emphasizes safety, efficiency, and high-purity outcomes. Included are in-depth explanations of the chemical transformations, purification techniques, and analytical characterization, designed to be a self-validating system for researchers.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials. The strategic placement of halogen substituents, such as bromine and fluorine, on the quinoline core can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, this compound serves as a critical intermediate in the development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs. Its unique electronic properties also make it a candidate for applications in materials science, such as in the creation of fluorescent probes.

This application note provides a detailed and practical guide for the synthesis of this compound, beginning with the preparation of the essential starting material, 3-bromo-5-fluoroaniline. The subsequent construction of the quinoline ring is achieved through a well-established Skraup synthesis, a reliable method for the formation of quinolines from anilines.[1][2]

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 3-bromo-5-fluoroaniline, from a commercially available starting material. The second stage is the cyclization of this aniline derivative with glycerol under acidic conditions to yield the target quinoline.

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | Sigma-Aldrich | ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Acros Organics | ≥99% |

| Acetonitrile | CH₃CN | 41.05 | Fisher Scientific | Anhydrous, ≥99.8% |

| Glycerol | C₃H₈O₃ | 92.09 | Alfa Aesar | ≥99.5% |

| Sulfuric Acid | H₂SO₄ | 98.08 | VWR | Concentrated, 95-98% |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Sigma-Aldrich | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | EMD Millipore | Pellets, ≥97% |

| Dichloromethane | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥97% |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Standard laboratory glassware

-